

Glyceryl-d5 trioleate CAS number and molecular weight

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Compound of Interest

Compound Name: Glyceryl-d5 trioleate

Cat. No.: B15143827

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Technical Guide: Glyceryl-d5 Trioleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Glyceryl-d5 trioleate**, a deuterated internal standard crucial for the accurate quantification of triolein in various biological and pharmaceutical matrices. This document outlines its chemical properties, detailed experimental protocols for its use in mass spectrometry-based lipidomics, and insights into the biological role of its non-deuterated analog, triolein, in cellular signaling pathways related to oxidative stress.

Core Data Presentation

Quantitative data for **Glyceryl-d5 trioleate** is summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	60892-83-3	[1] [2] [3] [4] [5]
Molecular Weight	890.48 g/mol	[2] [3] [4] [5]
Molecular Formula	C ₅₇ H ₉₉ D ₅ O ₆	[1] [2] [5]

Experimental Protocols

Glyceryl-d5 trioleate is primarily utilized as an internal standard in quantitative mass spectrometry (MS) for the analysis of triacylglycerols, particularly triolein. Below are detailed methodologies for its application in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as a protocol for in vitro cell-based assays investigating the effects of triolein on endothelial cells.

Quantification of Triacylglycerols by GC-MS

This protocol describes the analysis of triacylglycerols following their conversion to fatty acid methyl esters (FAMES).

a. Lipid Extraction:

- Homogenize tissue or cell samples in a mixture of chloroform and methanol (2:1, v/v).
- Add a known amount of **Glyceryl-d5 trioleate** as an internal standard to the homogenate.
- Vortex the mixture thoroughly and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.

b. Transesterification to FAMES:

- Resuspend the dried lipid extract in a solution of 1% boron trifluoride (BF₃) in methanol.[5]
- Heat the mixture at 100°C for 1 hour to convert the triacylglycerols to their corresponding FAMES.
- After cooling, add water and hexane to the mixture, vortex, and centrifuge.
- Collect the upper hexane layer containing the FAMES.
- Dry the FAME extract under nitrogen.

c. GC-MS Analysis:

- Reconstitute the dried FAMES in a suitable solvent (e.g., hexane).
- Inject an aliquot of the sample into a gas chromatograph equipped with a capillary column suitable for FAME separation.
- The GC oven temperature program should be optimized to achieve good separation of the FAMES.
- The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode to monitor characteristic ions for the FAME of oleic acid and its deuterated counterpart derived from the internal standard.
- The concentration of triolein in the original sample is calculated by comparing the peak area of its corresponding FAME with the peak area of the deuterated FAME from the internal standard.^[6]

Quantification of Intact Triacylglycerols by LC-MS

This protocol allows for the analysis of intact triacylglycerols without derivatization.

a. Lipid Extraction:

- Follow the lipid extraction procedure as described in the GC-MS protocol, adding a known amount of **Glyceryl-d5 trioleate** as the internal standard.

b. LC-MS Analysis:

- Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).
- Inject the sample onto a reverse-phase C18 liquid chromatography column.
- A gradient elution with a mobile phase system, such as a mixture of acetonitrile and isopropanol with an ammonium formate additive, is used to separate the different triacylglycerol species.
- The eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.^[7]

- The mass spectrometer is operated in positive ion mode, and data is acquired using selected reaction monitoring (SRM) or by scanning for the precursor ions of triolein and **Glyceryl-d5 trioleate** and their characteristic fragment ions.
- The quantification of triolein is achieved by comparing its peak area to that of the **Glyceryl-d5 trioleate** internal standard.[\[7\]](#)

In Vitro Endothelial Cell Oxidative Stress Assay

This protocol is based on studies investigating the protective effects of triolein against oxidative stress in endothelial cells.

a. Cell Culture and Treatment:

- Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach confluence.
- Induce oxidative stress by treating the cells with oxidized low-density lipoprotein (ox-LDL).
- Concurrently, treat a set of cells with varying concentrations of triolein.
- Include a control group of cells treated with ox-LDL alone and an untreated control group.

b. Assessment of Cell Viability and Apoptosis:

- After the treatment period, assess cell viability using an MTT assay.
- Quantify apoptosis using methods such as flow cytometry with Annexin V staining. Studies have shown that triolein can increase the viability of endothelial cells exposed to ox-LDL and reduce apoptosis.[\[1\]](#)

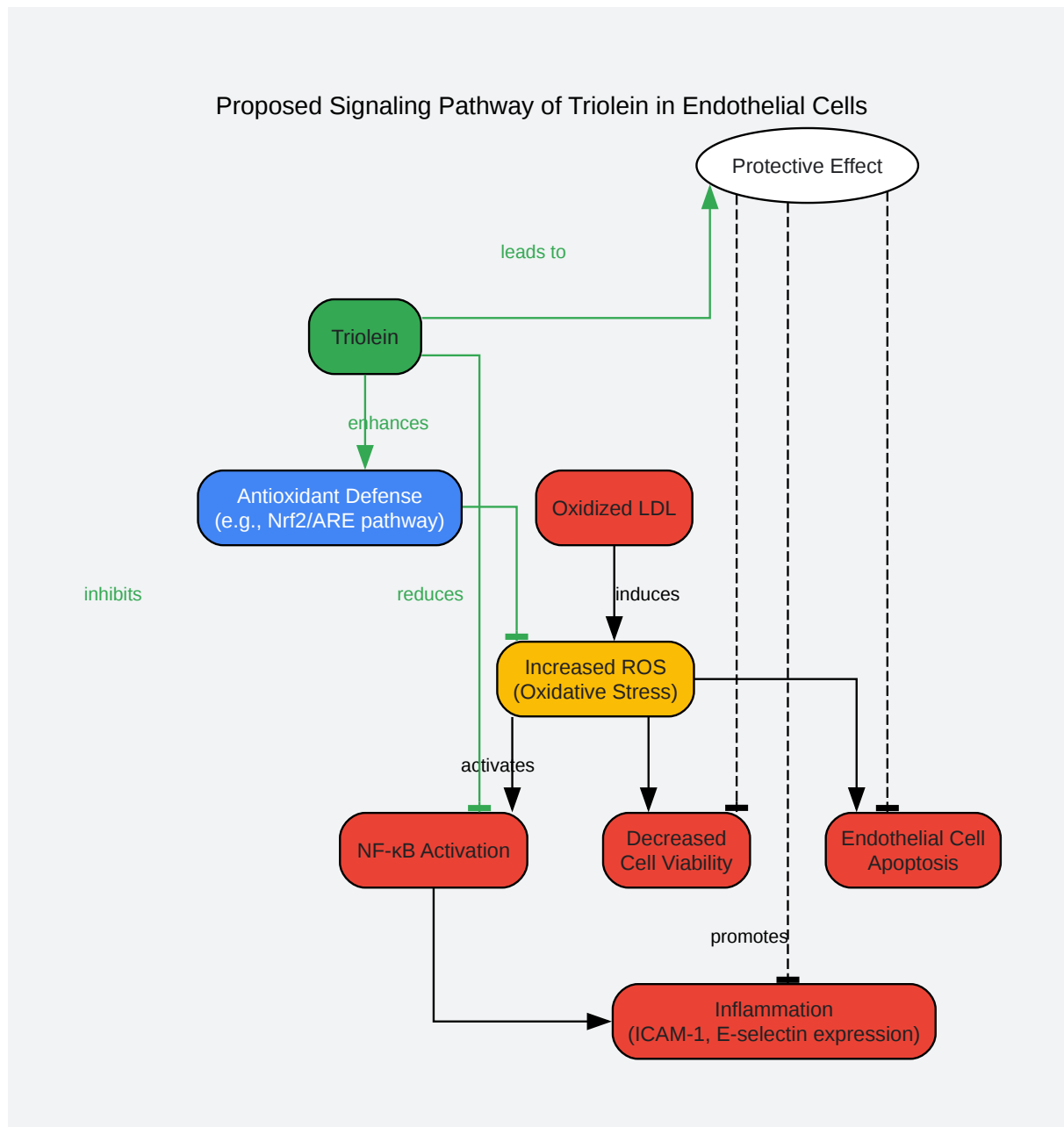
c. Gene Expression Analysis:

- Extract total RNA from the treated and control cells.
- Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to analyze the expression of genes involved in inflammation and adhesion, such as ICAM-1 and E-

selectin. Research indicates that triolein can inhibit the expression of these mRNAs in ox-LDL-stimulated endothelial cells.[\[1\]](#)

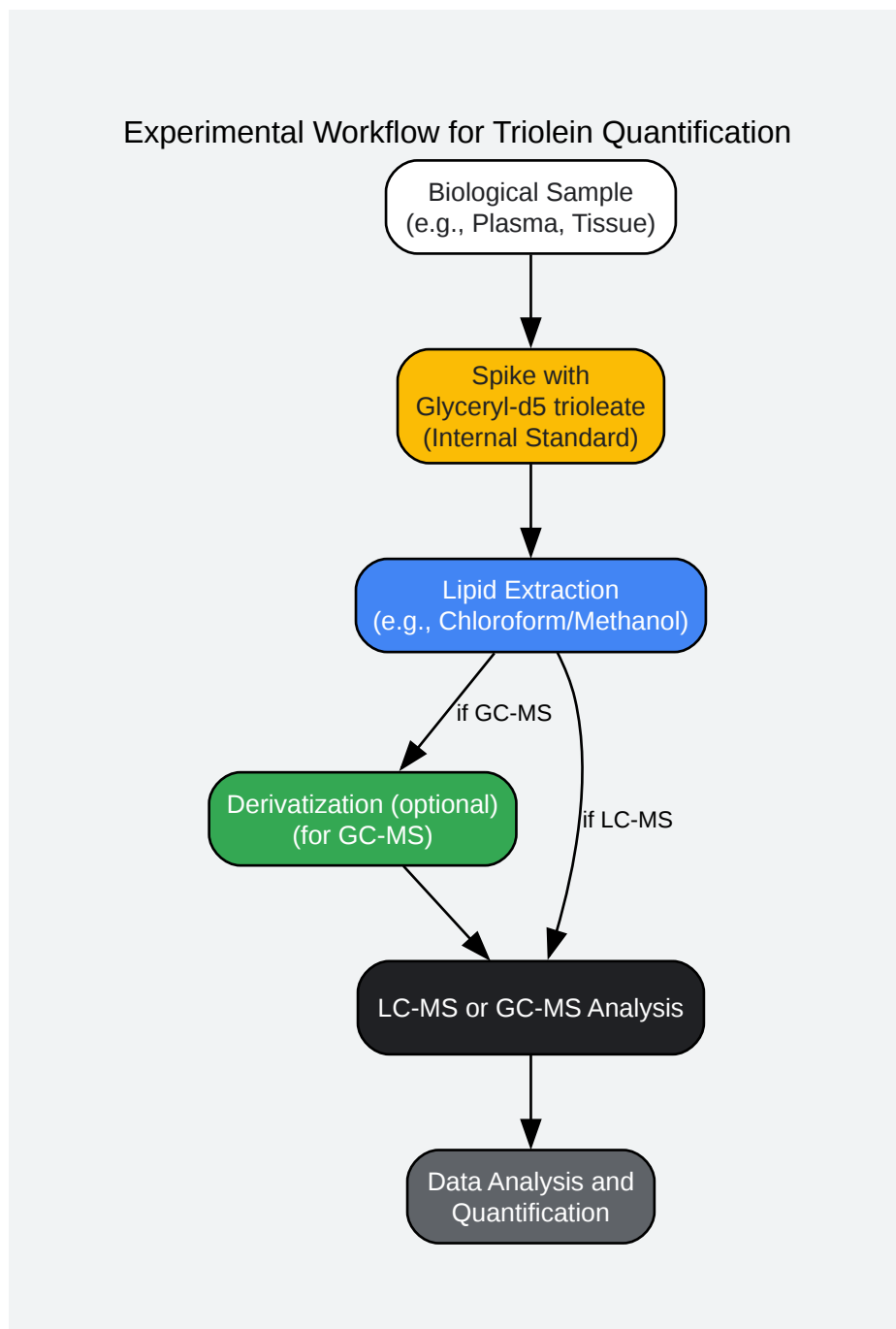
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of triolein in mitigating oxidative stress and a typical experimental workflow for its quantification.



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Caption: Proposed mechanism of triolein's protective effects against oxidative stress in endothelial cells.



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Caption: General workflow for the quantification of triolein using **Glyceryl-d5 trioleate** as an internal standard.

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